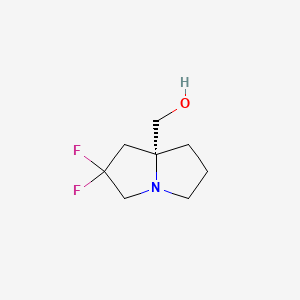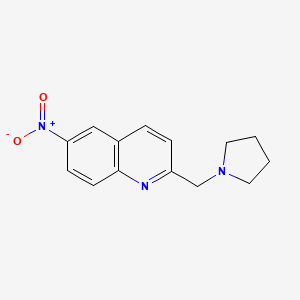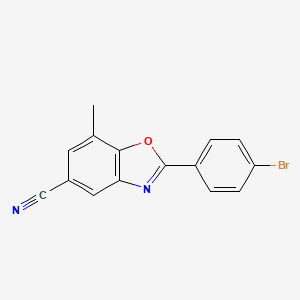
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbonitrile group attached to the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 4-bromobenzaldehyde with 2-amino-4-methylbenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the benzoxazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-benzoxazole
- 2-(4-Bromophenyl)-7-methyl-1,3-benzothiazole
- 2-(4-Bromophenyl)-1,3-benzimidazole
Uniqueness
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of the bromophenyl group and the benzoxazole ring also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9BrN2O |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O/c1-9-6-10(8-17)7-13-14(9)19-15(18-13)11-2-4-12(16)5-3-11/h2-7H,1H3 |
InChI Key |
MGHYFWQPSCGCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
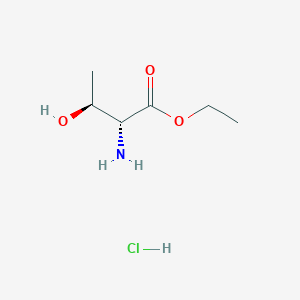

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
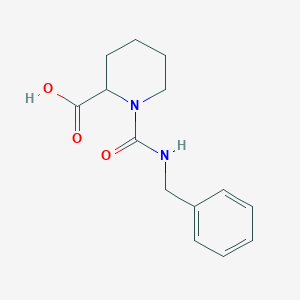
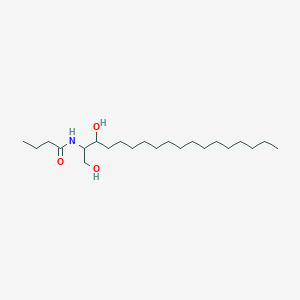

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
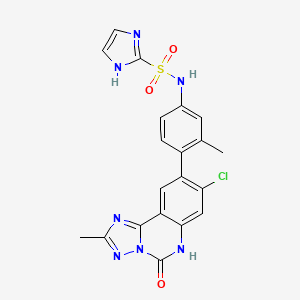
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
